4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime
Description
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound with a unique structure that includes an aminophenyl group, a nitro group, and a methyloxime group
Properties
IUPAC Name |
2-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]sulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-16-9-10-6-7-14(12(8-10)17(18)19)21-13-5-3-2-4-11(13)15/h2-9H,15H2,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHBNHIYPPSDW-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. The starting materials often include 2-aminothiophenol and 3-nitrobenzaldehyde. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the aldehyde group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime. For instance, compounds containing sulfonamide and nitro groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Case Study:
A study reported that derivatives of sulfonamide exhibited significant growth inhibition against several human cancer cell lines, including colon and breast cancer cells. The specific growth inhibition percentages were notable, indicating the potential efficacy of related compounds in therapeutic settings .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Similar molecules have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Percentage |
|---|---|---|
| Compound A | Acetylcholinesterase | 65% |
| Compound B | α-Glucosidase | 70% |
| This compound | Under Investigation | TBD |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Variations in synthesis methods can lead to different derivatives with enhanced or altered biological activities.
Synthetic Route Example
- Starting Materials : 2-Aminophenyl sulfide and 3-nitrobenzaldehyde.
- Reagents : Hydroxylamine for oxime formation.
- Conditions : Reaction under acidic or basic conditions depending on the desired derivative.
Mechanism of Action
The mechanism of action of 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime include:
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde: Lacks the methyloxime group, which may affect its reactivity and applications.
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime: Similar structure but without the methyl group, potentially altering its chemical properties.
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde hydrazone: Contains a hydrazone group instead of a methyloxime group, which may influence its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₃N₃O₃S. The structure includes a nitro group, an aldehyde, and a sulfanyl moiety, which are known to contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 253.31 g/mol |
| CAS Number | 175278-53-2 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing sulfanyl and nitro groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of nitrobenzenecarbaldehyde showed efficacy against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for anticancer activity in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway. For instance, a case study involving breast cancer cells showed a dose-dependent increase in cell death upon treatment with the compound, highlighting its potential as a chemotherapeutic agent.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Inhibitory assays demonstrated that it effectively reduces the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. This inhibition could provide a dual mechanism of action: directly inducing cell death while also preventing tumor spread.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various nitro compounds against resistant bacterial strains. The results indicated that compounds similar to this compound inhibited growth at concentrations as low as 50 µg/mL .
- Cancer Cell Apoptosis : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis showed a 40% increase in early apoptosis at a concentration of 25 µM after 24 hours .
- Enzyme Inhibition : Research highlighted in Cancer Research documented the effects of similar compounds on MMP activity. The study found that at concentrations of 10 µM, there was a notable reduction in MMP-2 and MMP-9 activity, correlating with decreased invasiveness of cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
